molecular formula C7H7ClN2O B3431598 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride CAS No. 914637-87-9

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride

Cat. No. B3431598
M. Wt: 170.59 g/mol
InChI Key: BXKZCOROXGEBTQ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H8N2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been achieved using the Marckwald reaction starting from readily available aminocarbonyl compounds . The two-step procedure afforded the product in high yield and can be used for preparation of bulk quantities .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .


Physical And Chemical Properties Analysis

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a solid substance . It has a molecular weight of 108.14 . The storage temperature is recommended to be 2-8°C in a dry environment .

Scientific Research Applications

Antibacterial and Antifungal Activity

A study by Demchenko et al. (2021) synthesized a series of compounds, including those derived from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which demonstrated significant antibacterial and antifungal activities. The specific compound, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, showed a broad spectrum of activity against various bacterial strains and fungi (Demchenko et al., 2021).

Synthesis and Chemical Transformations

Kavina et al. (2018) reported a method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be converted into various derivatives, highlighting the compound's versatility in synthetic chemistry (Kavina et al., 2018). Gallagher and Adams (1989) described a method for activating 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles for functionalization at specific carbon positions, further demonstrating the compound's potential for diverse chemical modifications (Gallagher & Adams, 1989).

Electrochemical Studies

In the realm of electrochemistry, Zaki et al. (2012) conducted a study on substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3]diazepine scaffolds, showcasing the electrochemical properties of these compounds, which could be relevant for bioreduction applications (Zaki et al., 2012).

Novel Synthetic Routes and Derivatives

Chumachenko et al. (2013) utilized N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, for the synthesis of various condensed tricyclic nitrogenous structures (Chumachenko et al., 2013).

Applications in Optoelectronics and Biochemistry

Oparina et al. (2023) discussed the synthesis of pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles, indicating potential applications in biochemistry and optoelectronics, particularly as TADF emitters in OLEDs (Oparina et al., 2023).

Safety And Hazards

The safety information available indicates that 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for the use of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole could be in the field of ionic liquid designs . Its stability and electrochemical properties make it of interest for applications such as electrolytes for fuel cells and batteries, and electrodeposition .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7(11)5-4-9-6-2-1-3-10(5)6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKZCOROXGEBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192294
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride

CAS RN

914637-87-9
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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